Ácido 2-naftalenoborónico

Descripción general

Descripción

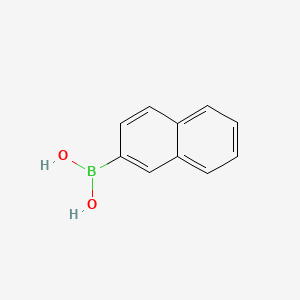

El ácido beta-naftilborónico, también conocido como ácido 2-naftilborónico, es un compuesto orgánico que contiene un grupo funcional ácido borónico unido a un anillo de naftaleno. Es un polvo cristalino blanco a blanquecino que es soluble en solventes orgánicos como el dimetilsulfóxido y el metanol. Este compuesto se utiliza ampliamente en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono mediante reacciones de acoplamiento de Suzuki-Miyaura .

Aplicaciones Científicas De Investigación

El ácido beta-naftilborónico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido beta-naftilborónico implica su capacidad para formar enlaces covalentes reversibles con dioles y otros nucleófilos. Esta propiedad se explota en el diseño de sensores e inhibidores enzimáticos. El grupo ácido borónico interactúa con los grupos hidroxilo de los dioles, formando un éster de boronato cíclico, que es un paso clave en sus funciones de detección e inhibición .

Compuestos similares:

Ácido 1-naftilborónico: Similar en estructura pero con el grupo ácido borónico unido a la posición 1 del anillo de naftaleno.

Ácido fenilborónico: Contiene un grupo fenilo en lugar de un anillo de naftaleno.

Ácido 2-tienilborónico: Contiene un anillo de tiofeno en lugar de un anillo de naftaleno.

Unicidad: El ácido beta-naftilborónico es único debido a su disposición estructural específica, que proporciona una reactividad y selectividad distintas en las reacciones químicas. Su capacidad para formar ésteres de boronato estables con dioles lo hace particularmente útil en aplicaciones de detección y como intermedio sintético en la química orgánica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido beta-naftilborónico se puede sintetizar a través de varios métodos, que incluyen:

Método del reactivo de Grignard: Esto implica la reacción de 2-bromonaftaleno con magnesio en éter seco para formar el reactivo de Grignard, que luego se trata con borato de trimetilo para producir ácido beta-naftilborónico.

Método de intercambio litio-halógeno: Este método implica la reacción de 2-bromonaftaleno con n-butil-litio, seguido de la adición de borato de trimetilo para producir ácido beta-naftilborónico.

Métodos de producción industrial: La producción industrial de ácido beta-naftilborónico generalmente implica reacciones de Grignard a gran escala debido a su alto rendimiento y eficiencia. La reacción se lleva a cabo en condiciones anhidras para evitar la formación de subproductos no deseados .

Tipos de reacciones:

Oxidación: El ácido beta-naftilborónico puede sufrir reacciones de oxidación para formar naftoquinonas.

Reducción: Se puede reducir para formar alcoholes naftilados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.

Productos principales:

Oxidación: Naftoquinonas.

Reducción: Alcoholes naftilados.

Sustitución: Compuestos biarílicos.

Comparación Con Compuestos Similares

1-Naphthylboronic Acid: Similar in structure but with the boronic acid group attached to the 1-position of the naphthalene ring.

Phenylboronic Acid: Contains a phenyl group instead of a naphthalene ring.

2-Thienylboronic Acid: Contains a thiophene ring instead of a naphthalene ring.

Uniqueness: Beta-naphthylboronic acid is unique due to its specific structural arrangement, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable boronate esters with diols makes it particularly useful in sensing applications and as a synthetic intermediate in organic chemistry .

Propiedades

IUPAC Name |

naphthalen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTRDYONBVUWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370265 | |

| Record name | 2-Naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32316-92-0 | |

| Record name | 2-Naphthylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32316-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthaleneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032316920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (naphthalen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHALENEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP24ZQS9BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-Naphthaleneboronic acid in organic synthesis?

A: 2-Naphthaleneboronic acid serves as a crucial building block in organic synthesis, particularly in Suzuki coupling reactions. [, ] This palladium-catalyzed cross-coupling reaction facilitates the formation of biaryl compounds, which are prevalent in pharmaceuticals and natural products. For instance, 2-Naphthaleneboronic acid has been employed in synthesizing analogs of the anti-HIV alkaloid michellamine B. []

Q2: Can you describe a cost-effective method for synthesizing 2-Naphthaleneboronic acid?

A: A pilot-scale experiment demonstrated a cost-effective method for synthesizing 2-Naphthaleneboronic acid using a Grignard reagent method. [] This method utilizes the readily available 2-bromonaphthalene as a starting material and avoids the use of expensive butyllithium reagents. By optimizing the reaction conditions, including material ratios and temperatures, a yield of 72.4% was achieved, making this approach economically viable. []

Q3: Does 2-Naphthaleneboronic acid exhibit any biological activity?

A: While not inherently biologically active, 2-Naphthaleneboronic acid plays a crucial role in synthesizing biologically active compounds. For example, two simplified analogs of michellamine B, an anti-HIV alkaloid, were synthesized using 2-Naphthaleneboronic acid as a key building block. [] These analogs demonstrated inhibitory activity against recombinant HIV reverse transcriptase and rat brain protein kinase C. [] This highlights the potential of 2-Naphthaleneboronic acid as a starting material for developing novel therapeutics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

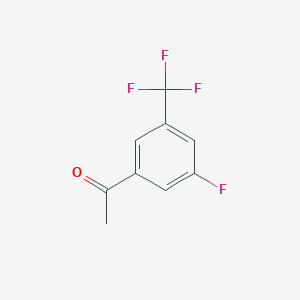

![3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one](/img/structure/B1301903.png)